molecular formula C10H15N7OS B1218071 N-Nitrosocimetidine CAS No. 73785-40-7

N-Nitrosocimetidine

Numéro de catalogue: B1218071
Numéro CAS: 73785-40-7
Poids moléculaire: 281.34 g/mol
Clé InChI: LFTUYYPQNCJQGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Nitrosocimetidine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N7OS and its molecular weight is 281.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-cyano-1-methyl-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7OS/c1-8-9(15-7-14-8)5-19-4-3-12-10(13-6-11)17(2)16-18/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTUYYPQNCJQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(NC#N)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021025
Record name N-Nitrosocimetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73785-40-7
Record name N′-Cyano-N-methyl-N′′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N-nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73785-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosocimetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosocimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Biotransformation and Detoxification Pathways of N-nitrosocimetidine

Enzymatic Denitrosation Mechanisms

Denitrosation is a primary route for the metabolic processing of N-Nitrosocimetidine. This pathway is crucial for reducing the potential genotoxicity and carcinogenicity associated with N-nitroso compounds grantome.comnih.gov.

Role of Glutathione S-Transferases and Glutathione (GSH)

Glutathione S-transferases (GSTs) play a significant role in the denitrosation of this compound. In the presence of reduced glutathione (GSH), GSTs catalyze the removal of the nitroso group, yielding cimetidine fda.govnih.gov. This activity is heat-sensitive and requires GSH as a cofactor, with one molecule of GSH consumed per denitrosation event nih.gov. Studies have identified specific hamster liver cytosol GST isozymes that are highly active in denitrosating nitrosamidines like NC nih.govresearchgate.net.

Involvement of Cytochrome P450 (CYP) Isozymes in Biotransformation

Cytochrome P450 (CYP) enzymes, particularly CYP2E1, are known to be involved in the metabolism of N-nitrosamines, often leading to bioactivation through α-hydroxylation benthamscience.comresearchgate.netimpactfactor.orgmdpi.com. However, some CYP isozymes can also contribute to detoxification pathways. For this compound, CYP enzymes have been implicated in its denitrosation, although the specific isozymes and mechanisms are less detailed in the provided literature compared to GSH-mediated pathways fda.goviarc.fr. Microsomal activity, tentatively identified as NADPH-cytochrome P450 reductase, has also been linked to NC denitrosation grantome.com.

Contribution of Thiol-Containing Biomolecules (e.g., Cysteine, Hemoglobin-SH) to Denitrosation

Thiol-containing biomolecules, such as cysteine and hemoglobin sulfhydryl (SH) groups, are potent facilitators of this compound denitrosation researchgate.netiarc.fraacrjournals.orgnih.govnih.gov. In vitro studies demonstrate that the presence of thiol compounds, including cysteine and reduced glutathione, significantly shortens the half-life of NC and enhances its denitrosation researchgate.netaacrjournals.orgnih.govnih.gov. Hemoglobin, specifically its cysteine residues, has been implicated in the denitrosation reaction, with observed degradation rates in purified hemoglobin approximating those in solutions with equivalent cysteine concentrations researchgate.netiarc.frnih.govnih.gov.

Other Biotransformation Routes and Product Characterization

While denitrosation is a primary detoxification pathway, other biotransformation routes for this compound might exist, though they are less extensively detailed in the provided search results. The primary product of denitrosation is cimetidine fda.govresearchgate.netiarc.frnih.gov. In strongly acidic solutions, degradation is entirely by denitrosation, while under alkaline conditions, different degradation products are formed with scarcely any denitrosation observed nih.gov. At neutral pH, both denitrosation and other degradation mechanisms occur, with thiol compounds enhancing denitrosation nih.gov.

Comparative Metabolic Stability and Half-Life in Research Models

This compound exhibits varying metabolic stability depending on the biological system. In vitro, in neutral pH buffer with thiol compounds, NC decomposes rapidly researchgate.netaacrjournals.orgnih.gov. For instance, in pH 7.4 phosphate buffer, NC has an estimated half-life of 135 hours, which is significantly longer than that of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) (5.6 hours) aacrjournals.org. However, in the presence of thiol compounds like reduced glutathione or cysteine, its decomposition rate increases aacrjournals.org. In isolated rat blood, the half-life of NC was found to be approximately 2 minutes, while in hamster or human blood, it was around 27 minutes nih.gov. In vivo studies in hamsters showed a half-life of approximately 5 minutes, with degradation via denitrosation reaching 100% iarc.fr.

Investigating Species-Specific Differences in Denitrosation Activities

Species differences in the capacity for this compound degradation and denitrosation have been observed. The rate of degradation in whole blood decreased in the order: rat > mouse ≈ guinea-pig > human ≈ hamster iarc.frnih.gov. This observed activity in whole blood paralleled the hemoglobin activity nih.gov. For example, the NC half-life in isolated rat blood was significantly shorter (approx. 2 minutes) than in human blood (approx. 27 minutes) nih.gov. Chemically blocking the sulfhydryls on human hemoglobin abolished the NC degradation rate enhancement, indicating the critical role of these groups nih.gov.

Advanced Analytical Methodologies for N-nitrosocimetidine Research

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques, particularly when coupled with mass spectrometry, offer powerful tools for the separation, identification, and quantification of N-Nitrosocimetidine. These methods are crucial for analyzing complex matrices where this compound might be present as an impurity or a product of nitrosation.

HPLC-MS/MS is a widely adopted technique for the analysis of N-nitrosamines due to its high sensitivity, selectivity, and ability to handle complex sample matrices. While specific methods detailing this compound using HPLC-MS/MS were not explicitly detailed in the provided search results, general methodologies for nitrosamine analysis are highly applicable. These methods typically employ reversed-phase HPLC columns, such as C18, with mobile phases consisting of water and organic solvents (e.g., methanol or acetonitrile), often with additives like formic acid to improve ionization efficiency lcms.czthermofisher.com. Detection is commonly performed using tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM) or High-Resolution Accurate-Mass (HRAM) mass spectrometry, enabling sensitive and selective detection lcms.czthermofisher.com. Detection limits for various nitrosamines using LC-MS/MS have been reported in the low ng/L to ppb range lcms.czthermofisher.combrieflands.com. For instance, a method for N-nitrosodimethylamine (NDMA) in ranitidine samples achieved a limit of detection (LOD) of 1.0 ng/mL brieflands.com. Earlier methods have also utilized HPLC coupled with an N-nitroso compound-specific detector for the analysis of this compound in biological fluids like gastric juice nih.gov.

GC-MS/MS is another robust analytical approach for nitrosamine determination, particularly for more volatile compounds. While direct analysis of this compound via GC-MS/MS was mentioned dntb.gov.ua, it is often employed for a broader range of nitrosamine impurities in pharmaceutical products. GC-MS/MS methods typically involve optimized chromatographic separation on capillary columns, followed by detection using tandem mass spectrometry restek.comthermofisher.com. Sensitivity can reach low parts-per-billion (ppb) levels, with LODs often below 3 ppb for many nitrosamines restek.com. For GC analysis, derivatization strategies may be employed to enhance the volatility and thermal stability of analytes, or to improve their detection nih.govprotocols.iochromservis.eu. Common derivatization reagents include methoxyamine hydrochloride and silylation agents like MSTFA, which are used to prepare samples for GC-MS analysis nih.govprotocols.io.

The Thermal Energy Analyzer (TEA) is a highly sensitive and specific detector designed for N-nitroso compounds. It operates by pyrolytically cleaving the N-NO bond, releasing nitric oxide (NO) which is then detected via chemiluminescence pharmtech.comeuropa.eu. GC-TEA has been a standard and sensitive method for the analysis of volatile N-nitrosamines for many years europa.euresearchgate.netresearchgate.net. While specific applications of GC-TEA for this compound were not detailed in the provided search results, its inherent specificity for N-nitroso compounds makes it a suitable detector for this compound when coupled with GC or potentially LC systems pharmtech.comajpaonline.com. The TEA detector's selectivity minimizes matrix effects, a common challenge in MS detection pharmtech.com.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Electrochemical Detection Approaches

Electrochemical methods, particularly voltammetry, offer an alternative and sensitive approach for the detection of this compound, especially in complex biological matrices.

Voltammetric techniques have been successfully applied to the determination of this compound in simulated gastric juice (SGJ) nih.govresearchgate.net. These methods typically involve measuring the polarographic wave of the nitroso derivative at a dropping mercury electrode in an acidic medium, such as 0.1 M HCl nih.govresearchgate.net.

Table 1: Voltammetric Determination of this compound in Simulated Gastric Juice

TechniqueSupporting ElectrolyteElectrodeDetection Potential (vs. Ag/AgCl)Linear RangeLOD (S/N=2)Recovery (%)
Differential Pulse Polarography (DPP)0.1 M HClDropping Mercury-0.34 V2-50 µg/mL0.16 µg/mL (5.6 x 10⁻⁷ M)100.79 ± 0.56
Direct Current Polarography (DCt)0.1 M HClDropping Mercury-0.34 V10-80 µg/mLNot specified101.24 ± 0.79

These voltammetric methods have demonstrated well-defined, diffusion-controlled cathodic waves and have been successfully applied to study the nitrosation of cimetidine in simulated gastric juice nih.govresearchgate.net. The DPP mode, in particular, provided a low LOD and a good linear relationship between current and concentration, making it suitable for quantitative analysis nih.govresearchgate.net.

Optimized Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is critical for the accurate analysis of this compound, especially when dealing with biological or pharmaceutical matrices where concentrations can be low and interfering substances abundant thermofisher.comresearchgate.net. Strategies often involve extraction and cleanup steps to isolate the analyte and remove matrix components.

For chromatographic methods like GC-MS, derivatization can be employed. While specific derivatization protocols for this compound were not detailed, general approaches for nitrosamines involve reagents that enhance volatility or stability. For example, methoxyamine hydrochloride and silylation agents (e.g., MSTFA) are commonly used for preparing various analytes for GC-MS analysis nih.govprotocols.iochromservis.eu. Solid-phase extraction (SPE) is another technique used for the cleanup and preconcentration of nitrosamines from complex samples thermofisher.com. The analysis of this compound in matrices like simulated gastric juice highlights the need for methods that can handle biological fluids, often involving pH adjustments and extraction procedures nih.govresearchgate.net.

Development and Validation of this compound Reference Standards for Research

The establishment of well-characterized reference standards for this compound is paramount for ensuring the accuracy, reliability, and reproducibility of research involving this compound. These standards serve as critical benchmarks for analytical method development, calibration of instruments, and quality control processes within scientific investigations. Their availability is essential for precisely quantifying this compound in various matrices and for validating analytical procedures designed to detect and measure it.

Importance of Reference Standards

Reference standards are indispensable tools in chemical research, particularly when dealing with substances that may have complex analytical profiles or are subject to regulatory scrutiny. For this compound, a characterized reference standard is crucial for:

Analytical Method Development and Validation: Establishing the specificity, linearity, accuracy, precision, and sensitivity of analytical techniques used to detect and quantify this compound. iarc.frnih.govnih.govsynthinkchemicals.com

Calibration and Quantification: Providing a known concentration and purity against which unknown samples can be compared for accurate quantitative analysis. nih.gov

Quality Control (QC): Ensuring the consistency and reliability of analytical results obtained during research and development phases, as well as in manufacturing processes. tarosdiscovery.comveeprho.comaxios-research.com

Identity Confirmation: Confirming the presence and identity of this compound through matching spectral and chromatographic data with that of the reference standard. nih.govnih.govoutsourcedpharma.com

Synthesis and Purification Strategies

The preparation of high-purity this compound reference standards typically involves controlled chemical synthesis followed by rigorous purification. This compound can be synthesized by the nitrosation of cimetidine or its precursors using acidic solutions of nitrite. iarc.frnih.gov The synthesis route aims to selectively introduce the nitroso group onto the appropriate nitrogen atom of the cimetidine molecule.

Following synthesis, purification is a critical step to achieve the high purity required for a reference standard. Common purification techniques employed include:

Preparative High-Performance Liquid Chromatography (HPLC): This method is highly effective for separating this compound from synthetic byproducts and impurities, yielding a purified product. tarosdiscovery.comgreyhoundchrom.com

Column Chromatography: Utilizing various stationary phases to isolate the target compound based on differential adsorption or partitioning.

Recrystallization: A technique that leverages differences in solubility to obtain crystalline material of high purity.

The goal is to obtain this compound with a purity typically exceeding 98% or 99% for use as a reference standard. tarosdiscovery.com

Analytical Validation Techniques

A comprehensive suite of analytical techniques is employed to validate the identity, purity, and quantity of this compound reference standards. This multi-faceted approach ensures that the standard is fit for its intended analytical purpose. Key techniques include:

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantitative assay. It determines the percentage purity of the this compound and helps identify and quantify any residual impurities. iarc.frnih.govnih.gov

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the molecular weight and structural identity of this compound. LC-MS/MS provides highly specific detection and fragmentation patterns that serve as a unique fingerprint for the compound. nih.govnih.govoutsourcedpharma.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure, confirming the arrangement of atoms and functional groups. NMR is vital for definitive structural elucidation and confirmation of identity. iarc.frnih.govoutsourcedpharma.comresearchgate.net

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups within the molecule, such as the nitroso group (N=O), contributing to identity confirmation. researchgate.net

Karl Fischer Titration: Determines the water content of the reference standard, which is important for accurate assay calculations.

Thermogravimetric Analysis (TGA): Can be used to assess the presence of residual solvents or volatile components.

Elemental Analysis (CHN Analysis): Confirms the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen.

Data Presentation and Interpretation

The data generated from these validation techniques are compiled to create a comprehensive Certificate of Analysis (CoA) for the this compound reference standard. This documentation provides assurance of the standard's quality and suitability for research applications. Typical data presented include:

Purity Assay Results: Often expressed as a percentage determined by HPLC or other quantitative methods. For example, purity might be reported as >98.5% by HPLC.

Identity Confirmation: Spectral data (NMR, MS, IR) that match reference spectra or established literature values. Retention times from chromatographic methods are also critical for identity confirmation.

Impurity Profile: Identification and quantification of any significant impurities detected, often presented in a tabular format.

Water Content: Determined by Karl Fischer titration, reported as a percentage.

Residual Solvents: Identified and quantified using techniques like Gas Chromatography (GC).

Table 1: Typical Validation Parameters for this compound Reference Standards

ParameterMethod(s) UsedTypical Acceptance Criteria (Example)
Appearance Visual InspectionPale-yellow crystals
Identity ¹H NMR, ¹³C NMR, MS, LC-MS/MS, IRSpectra consistent with reference
Purity (Assay) HPLC≥ 98.5%
Water Content Karl Fischer Titration≤ 1.0%
Related Substances HPLCIndividual impurities ≤ 0.1%, Total ≤ 1.0%
Residual Solvents GC (Headspace)Meets ICH Q3C guidelines
Heavy Metals USP <231> or equivalent≤ 10 ppm
Sulphated Ash USP <232> or equivalent≤ 0.1%

Note: Acceptance criteria are illustrative and may vary based on specific regulatory requirements and intended use.

Compound Names Mentioned:

this compound

Computational and Theoretical Investigations into N-nitrosocimetidine Reactivity and Interactions

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are fundamental to modern chemical and pharmaceutical research, allowing for the in-depth study of molecular structures, dynamics, and interactions at an atomic level.

Conformational Analysis and Energy Minimization of N-Nitrosocimetidine

Conformational analysis is the process of determining the three-dimensional shapes (conformations) that a molecule can adopt. For flexible molecules like this compound, which possesses rotatable bonds, a multitude of conformations are possible. Computational methods are employed to explore this conformational space and identify the most stable arrangements.

Conformational Analysis: This typically involves generating a diverse set of initial molecular geometries, often by systematically rotating rotatable bonds or using stochastic methods nih.govdrugdesign.orgresearchgate.net. The goal is to sample the potential energy surface of the molecule effectively. Techniques such as systematic search, Monte Carlo methods, and molecular dynamics (MD) simulations can be used for this purpose drugdesign.orgresearchgate.net.

Energy Minimization: Once a set of conformers is generated, energy minimization is applied to each. This process refines the geometry of each conformer by iteratively adjusting atomic positions to find a local minimum on the potential energy surface drugdesign.orgijcsit.com. This is typically achieved using algorithms like steepest descent or conjugate gradient methods, often employing molecular mechanics force fields (e.g., MMFF94, OPLS) or quantum mechanical calculations nih.govresearchgate.netijcsit.comnih.govresearchgate.net. The resulting minimized conformers represent more stable, lower-energy states of the molecule.

Applying these techniques to this compound would allow for the identification of its most stable three-dimensional structures, which are critical for understanding its physical properties and its potential to interact with biological targets. The analysis would reveal the preferred spatial arrangement of its functional groups, including the nitrosamine moiety, the imidazole ring, and the guanidine structure.

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for each atom in a system, MD simulations can track the temporal evolution of molecular structures and interactions researchgate.netmdpi.comnih.govmdpi.com.

Methodology: MD simulations typically start from an initial structure (e.g., from X-ray crystallography, NMR, or energy minimization) and propagate the atomic positions and velocities over time. These simulations are usually performed in a solvent environment (e.g., water) and require a force field to describe the interactions between atoms mdpi.comnih.gov.

Applications for this compound: For this compound, MD simulations could be used to:

Investigate its binding modes and affinities to specific biological targets, such as enzymes or receptors, by simulating the complex over extended periods mdpi.commdpi.comnih.gov.

Understand the dynamic nature of these interactions, including conformational changes in both this compound and the target molecule upon binding researchgate.netmdpi.comnih.gov.

Predict kinetic aspects of binding, such as the stability of the complex or the pathways for ligand dissociation mdpi.comnih.gov.

Study the influence of the solvent environment and other cellular components on this compound's behavior nih.govmdpi.com.

While specific MD studies on this compound's interactions with biological targets are not extensively detailed in the initial search results, the general principles of MD are well-established for drug discovery and can be readily applied to understand how this compound might interact with biomolecules.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties nih.govaimspress.com.

Principles: QSAR models are built by deriving numerical descriptors from the chemical structures of compounds (e.g., molecular weight, lipophilicity, electronic properties, topological indices) and correlating these descriptors with experimentally measured activities or properties. These models can then predict the activity of new, untested compounds based on their structures nih.govaimspress.com.

Application to this compound Analogs: QSAR studies could be applied to this compound analogs to:

Predict their potential mutagenicity or carcinogenicity, building upon existing QSAR models for N-nitroso compounds nih.gov. For example, descriptors related to electronic properties, polarizability, and the presence of specific functional groups (like the nitrosamine moiety) can be correlated with genotoxicity nih.gov.

Investigate how structural modifications to this compound might influence its interaction with biological targets or its metabolic fate, such as its denitrosation rate nih.gov.

Identify key structural features responsible for observed biological effects, guiding the design of safer or more potent analogs nih.govaimspress.com.

While specific QSAR studies focused solely on this compound analogs were not directly identified, the principles are applicable, especially given that QSAR is a common tool for assessing the potential risks and activities of chemical series, including nitrosamines nih.govacs.org.

Mechanistic Predictions via Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and properties of molecules, providing a fundamental understanding of their reactivity and mechanisms.

Methodologies:

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., MP2, CCSD(T)), solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical principles researchgate.net. They are computationally intensive but offer high accuracy.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates molecular properties based on the electron density rather than the complex many-electron wavefunction researchgate.net. It offers a good balance between accuracy and computational cost, making it suitable for larger molecules and complex systems researchgate.netnih.govnih.govfrontiersin.org. Various functionals (e.g., PBE, B3LYP, M11) are available, each with different strengths for describing various chemical phenomena nih.govfrontiersin.org.

Applications for this compound: These methods can be applied to this compound to:

Predict reaction pathways and activation energies for processes such as its formation from Cimetidine and nitrite, or its metabolic degradation (e.g., denitrosation) nih.govnih.goviarc.fracs.org. DFT calculations can provide detailed information about transition states and reaction intermediates researchgate.netnih.gov.

Investigate its electronic structure, including charge distribution and frontier molecular orbitals (HOMO/LUMO), which are critical for understanding its reactivity, particularly its potential as a mutagenic charge-transfer system frontiersin.orgacs.org.

Calculate properties such as bond energies, vibrational frequencies, and spectroscopic data, aiding in its structural characterization and identification nih.gov.

Explore the mechanisms of nitrosation and the factors influencing the stability of the N-nitroso group nih.govresearchgate.net.

While specific DFT or ab initio studies detailing the reactivity mechanisms of this compound were not explicitly found in the initial searches, these computational techniques are standard for investigating the electronic and mechanistic properties of chemical compounds, offering a robust framework for understanding the behavior of this compound.

Emerging Research Directions and Academic Challenges for N-nitrosocimetidine

Elucidating Undiscovered Metabolic Pathways and Metabolites

While N-Nitrosocimetidine (NCM) is known to be denitrosated, potentially back to cimetidine, the complete spectrum of its metabolic fate remains an area for further exploration.

  • Research Gaps: Current understanding may not fully capture all minor or transient metabolites formed during NCM's interaction with biological systems. Identifying these could be crucial for a comprehensive toxicological profile.
  • Emerging Methods: Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography, are vital for identifying and quantifying low-abundance metabolites. Metabolomics approaches could offer a broader view of the metabolic landscape influenced by NCM.
  • Uncharacterized Fate: Research is needed to determine if specific cellular enzymes or cofactors are primarily responsible for NCM's metabolic transformation and whether these pathways differ significantly across various species or cell types.
  • Advanced Mechanistic Studies on DNA Repair Evasion and Persistence of Adducts

    N-Nitroso compounds are known to interact with DNA, forming adducts that can lead to mutations if not repaired. Understanding how NCM's adducts behave is critical.

  • DNA Adduct Formation: Studies have shown that NCM can methylate DNA in vitro, generating methylated purines, similar to N-methyl-N′-nitro-N-nitrosoguanidine (MNNG) aacrjournals.org. However, the specific types and frequencies of DNA adducts formed by NCM in vivo and their precise chemical structures require further detailed characterization.
  • Repair Evasion and Persistence: A significant academic challenge lies in elucidating the mechanisms by which NCM-induced DNA adducts might evade cellular DNA repair pathways. Research is needed to determine if these adducts persist longer than those from other N-nitroso compounds and what implications this persistence has for genotoxicity and potential oncogenesis.
  • Mechanistic Challenges: Differentiating the genotoxic potential of NCM from its parent compound, cimetidine, and understanding the specific molecular events leading to DNA damage and its subsequent fate remain complex research objectives.
  • Development of Novel Analytical Probes for In Situ Research Detection

    Accurate and sensitive detection of NCM and its metabolites or DNA adducts directly within biological samples is crucial for mechanistic studies.

  • In Situ Detection: Developing novel analytical probes, such as fluorescent or mass spectrometry-based probes, that can detect NCM or its specific DNA adducts in living cells or tissues without disrupting cellular integrity is a key area of research.
  • Emerging Techniques: Advancements in techniques like immunofluorescence, mass cytometry, or advanced imaging mass spectrometry could offer new avenues for visualizing and quantifying NCM-related modifications at a cellular and subcellular level.
  • Detection Challenges: The low concentrations at which NCM might be present in vivo, coupled with the complexity of biological matrices, presents significant challenges for developing highly specific and sensitive detection methods.
  • Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

    A holistic understanding of NCM's biological effects requires integrating data from various omics platforms.

  • Multi-Omics Integration: Combining genomics (DNA mutations, adducts), transcriptomics (gene expression changes), proteomics (protein alterations), and metabolomics (metabolite profiles) can provide a comprehensive picture of NCM's cellular impact.
  • Systems Biology Approaches: Employing systems biology approaches to analyze these integrated datasets can help identify key pathways affected by NCM, potential biomarkers of exposure or effect, and elucidate complex mechanisms of action.
  • Emerging Strategies: Utilizing AI and machine learning algorithms to analyze large multi-omics datasets is an emerging strategy to uncover hidden patterns and predict biological responses to NCM.
  • Comparative Studies with Other N-Nitrosated Compounds Regarding Biological Activity Modulation

    Comparing NCM's biological profile with other N-nitrosated compounds can provide valuable insights into structure-activity relationships and the modulation of biological activity.

  • Comparative Activity: Research comparing the genotoxicity, mutagenicity, and carcinogenicity of NCM with structurally related N-nitrosated compounds, such as N-methyl-N′-nitro-N-nitrosoguanidine (MNNG), is ongoing aacrjournals.orgnih.gov. These studies aim to understand how structural variations influence biological activity.
  • Structure-Activity Relationships: Elucidating how specific structural features of NCM contribute to or detract from its biological activity is an important academic challenge. This knowledge can inform the design of safer analogues or predict the behavior of related compounds.
  • Modulation Insights: Understanding how NCM's biological effects are modulated by other cellular factors or co-exposures can provide a more nuanced view of its potential risks. For instance, studies have explored the role of glutathione and cysteine in accelerating NCM decomposition aacrjournals.org.
  • Compound List

  • This compound (NCM)
  • Cimetidine
  • N-methyl-N′-nitro-N-nitrosoguanidine (MNNG)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodimethylamine (NDMA)
  • Q & A

    Q. What are the primary synthetic pathways and conditions for generating N-Nitrosocimetidine in laboratory settings?

    this compound is synthesized via the nitrosation of cimetidine under acidic conditions, typically using sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid). Key factors include pH control (<3), stoichiometric ratios of nitrite to cimetidine, and temperature (room temperature or mildly elevated). Reaction progress should be monitored via HPLC or LC-MS to confirm formation and minimize side products .

    Q. What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

    Sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards are preferred. Method validation should include specificity (to distinguish from cimetidine and metabolites), linearity (1–1000 ng/mL range), and limits of detection (LOD < 0.1 ppm). Matrix effects in blood or tissue homogenates require careful optimization of extraction protocols (e.g., solid-phase extraction) .

    Q. How does species-specific metabolism influence the pharmacokinetic profile of this compound?

    In vivo degradation occurs via denitrosation, predominantly mediated by hemoglobin sulfhydryl groups and glutathione-dependent cytosolic enzymes. Rodent models (rats, hamsters) exhibit faster degradation (half-life: 2–5 minutes) compared to humans (27 minutes in blood). Researchers must account for interspecies variability when extrapolating toxicity data .

    Advanced Research Questions

    Q. How can researchers reconcile discrepancies between in vitro mutagenicity data and in vivo carcinogenicity findings for this compound?

    While this compound induces DNA damage and chromosomal aberrations in vitro (e.g., bacterial mutagenicity assays), in vivo studies in rodents show rapid denitrosation to cimetidine, limiting systemic exposure. To address this, employ physiologically based pharmacokinetic (PBPK) modeling to quantify bioactivation thresholds and integrate tissue-specific glutathione levels. Concurrently, validate findings using human hepatocyte co-cultures or transgenic models with impaired denitrosation pathways .

    Q. What experimental designs are optimal for assessing the carcinogenic potential of this compound in long-term bioassays?

    Use a two-stage rodent carcinogenesis model with initiation-promotion protocols. Key considerations:

    • Dose selection based on subchronic toxicity data (MTD/NOAEL).
    • Inclusion of sodium nitrite co-administration to simulate endogenous nitrosation.
    • Endpoints: DNA adduct quantification (e.g., via ³²P-postlabeling), histopathological analysis of gastric and hepatic tissues, and transcriptomic profiling for oncogenic markers. Control for confounding factors like dietary nitrates and pH-modulating agents .

    Q. What methodological strategies mitigate challenges in detecting this compound in human gastric fluid?

    Despite theoretical formation in acidic gastric environments, direct detection remains elusive due to rapid degradation. To improve sensitivity:

    • Stabilize samples immediately post-collection using sulfamic acid (to quench nitrite) and cryopreservation.
    • Employ high-resolution mass spectrometry (HRMS) with parallel reaction monitoring (PRM) for trace-level quantification.
    • Conduct controlled in vitro simulations using human gastric fluid spiked with cimetidine and nitrite under varying pH and redox conditions .

    Q. How can researchers address ethical and feasibility constraints in human studies on this compound exposure?

    Leverage ex vivo models (e.g., human whole-blood assays) to study denitrosation kinetics and compare with animal data. For population-level risk assessment, utilize computational toxicology tools (e.g., QSAR models) to predict nitrosamine formation potential from cimetidine-containing pharmaceuticals. Ensure compliance with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .

    Methodological Best Practices

    Q. What quality control measures are critical for validating this compound in stability studies?

    • Store reference standards at -80°C under inert gas (argon) to prevent degradation.
    • Conduct forced degradation studies (heat, light, pH extremes) to identify major breakdown products.
    • Cross-validate analytical methods using orthogonal techniques (e.g., GC-MS vs. LC-MS) and inter-laboratory comparisons .

    Q. How should researchers design studies to evaluate the role of glutathione in this compound detoxification?

    • Use knockout rodent models (e.g., GST-deficient mice) or chemical inhibitors (e.g., buthionine sulfoximine) to deplete glutathione.
    • Measure tissue-specific glutathione levels via HPLC-fluorescence and correlate with denitrosation rates.
    • Include controls for alternative detoxification pathways (e.g., cytochrome P450-mediated oxidation) .

    Data Interpretation and Reporting

    Q. How can conflicting evidence about this compound’s genotoxicity be systematically synthesized?

    Apply the Hill criteria (strength, consistency, specificity) to evaluate causality. Conduct meta-analyses of existing in vitro and in vivo datasets, stratifying by experimental conditions (e.g., nitrite concentration, exposure duration). Use the IARC framework for weight-of-evidence evaluations, emphasizing mechanistic data (e.g., DNA methylation assays) over negative epidemiological findings .

    Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

    • Use benchmark dose (BMD) modeling instead of NOAEL/LOAEL for non-linear responses.
    • Apply mixed-effects models to account for interspecies variability and censored data (e.g., undetected metabolites).
    • Report confidence intervals and effect sizes to enhance reproducibility .

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